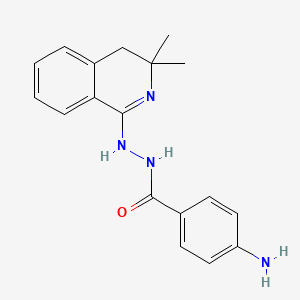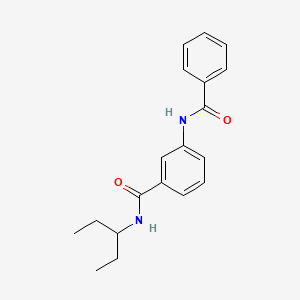![molecular formula C20H25N3O2 B5834949 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein-protein interactions and has been studied extensively for its potential therapeutic applications.
作用机制
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits protein-protein interactions by binding to the interface between the two proteins and disrupting their interaction. This binding is specific and occurs at low concentrations, making 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide a potent inhibitor of protein-protein interactions. The binding of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide to the protein interface is reversible, allowing for the modulation of protein-protein interactions in a controlled manner.
Biochemical and Physiological Effects
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to have potent biochemical and physiological effects. In cancer cell lines, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits the growth and proliferation of cells by suppressing the expression of c-Myc, a key oncogenic transcription factor. In inflammatory and autoimmune diseases, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide suppresses the activation of NF-κB, a key transcription factor involved in the immune response. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the replication of viral particles by disrupting the interaction between viral proteins and host proteins.
实验室实验的优点和局限性
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, allowing for the modulation of specific pathways in a controlled manner. 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is also highly specific, allowing for the inhibition of specific protein-protein interactions without affecting other pathways. However, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide can be toxic at high concentrations, which can limit its use in certain cell lines.
未来方向
There are several future directions for research on 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of research is the development of more potent and specific inhibitors of protein-protein interactions. Another area of research is the identification of new protein-protein interactions that can be targeted by 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Additionally, the use of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that holds promise for the treatment of cancer and other diseases.
合成方法
The synthesis of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are 4-methylpiperazine, 4-bromoaniline, and ethyl 4-aminobenzoate. The intermediates are prepared by reacting these starting materials with various reagents, such as sodium hydride, sodium borohydride, and acetic anhydride. The final coupling reaction is achieved by reacting the intermediate with 3-ethoxybenzoyl chloride in the presence of a base. The yield of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is around 30-40%, and the purity is typically above 95%.
科学研究应用
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of tumor growth in various cancer cell lines. 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the interaction between the transcription factor NF-κB and its partner protein IKKβ, leading to the suppression of inflammation and autoimmune diseases. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential use in the treatment of viral infections, such as HIV and Ebola, by inhibiting the interaction between viral proteins and host proteins.
属性
IUPAC Name |
3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-16(15-19)20(24)21-17-7-9-18(10-8-17)23-13-11-22(2)12-14-23/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNYFYCJFRNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)


![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)


![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)